molecular formula C10H9N2O3+ B14152102 Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium CAS No. 18435-67-1

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium

Katalognummer: B14152102
CAS-Nummer: 18435-67-1
Molekulargewicht: 205.19 g/mol
InChI-Schlüssel: DQORRNYHAUTBJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium is a chemical compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes an imino group and a methoxycarbonylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium typically involves the reaction of diazomethane with methyl phthalate . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The imino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium involves its interaction with molecular targets such as enzymes and receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

18435-67-1

Molekularformel

C10H9N2O3+

Molekulargewicht

205.19 g/mol

IUPAC-Name

imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium

InChI

InChI=1S/C10H9N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-6,11H,1H3/q+1

InChI-Schlüssel

DQORRNYHAUTBJQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1C(=O)C=[N+]=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.